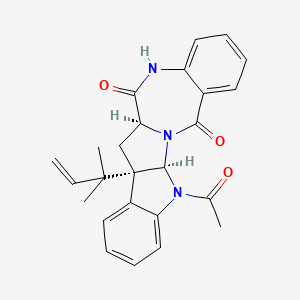

epi-Aszonalenin A

概要

説明

準備方法

化学反応の分析

エピ-アゾナレニンAは、酸化、還元、および置換を含むさまざまな化学反応を受けます . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成された主要な生成物には、エピ-アゾナレニンAのさまざまな立体異性体と誘導体が含まれます .

科学研究への応用

医学では、腫瘍の浸潤と転移を阻害することにより、抗腫瘍剤としての有望性が示されています . これは、マトリックスメタロプロテアーゼと血管内皮増殖因子の活性を干渉し、ミトゲン活性化プロテインキナーゼ、PI3K / AKT、およびNF-κBなどの下流シグナル伝達経路のリン酸化を調節することにより達成されます .

科学的研究の応用

EAA exhibits significant biological activities, particularly in anti-inflammatory and anticancer contexts. Notably, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammatory responses and cancer progression. This inhibition suggests potential therapeutic applications for conditions such as ependymoma, a rare brain tumor.

Case Studies

Several studies have documented the effects of EAA on cancer cell lines:

- Cell Migration and Invasion : In a study using HT1080 fibrosarcoma cells, EAA treatment led to a significant reduction in cell migration and invasion capabilities compared to untreated controls. The highest inhibition rate was observed at 10 μM concentration .

- Cytotoxicity Assessment : EAA was found to be non-cytotoxic at concentrations up to 20 μM, allowing for its use in further experimental studies without adverse effects on cell viability .

Potential Applications

Given its biological properties, EAA has potential applications in various fields:

Pharmaceutical Development

EAA's ability to inhibit critical pathways involved in cancer progression makes it a candidate for drug development aimed at treating various malignancies, particularly those resistant to conventional therapies like ependymoma.

Functional Foods

Research into the health benefits of marine-derived compounds suggests that EAA could be developed into functional foods aimed at reducing inflammation or preventing cancer.

作用機序

類似化合物との比較

生物活性

Epi-aszonalenin A (EAA) is a benzodiazepine alkaloid derived from the secondary metabolites of coral symbiotic fungi, particularly from Aspergillus novofumigatus. This compound has garnered attention due to its diverse biological activities, especially in the fields of oncology and inflammation. This article explores the biological activity of EAA, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

EAA exhibits significant anti-cancer properties, primarily through its inhibition of tumor cell migration and invasion. The following sections detail the findings from various studies that elucidate the mechanisms by which EAA exerts its biological effects.

1. Inhibition of Tumor Cell Viability and Migration

EAA has been shown to have non-cytotoxic effects on HT1080 cells (human fibrosarcoma cells) at concentrations ranging from 0.1 to 20 μM. In cell viability assays, no significant toxicity was observed, allowing for further exploration of its anti-metastatic properties .

Table 1: Effects of EAA on HT1080 Cell Viability

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 98 |

| 1 | 97 |

| 10 | 95 |

| 20 | 96 |

2. Impact on NF-κB Pathway

EAA significantly inhibits the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. Studies have demonstrated that EAA reduces the phosphorylation of IκB-α and p65 proteins, leading to decreased nuclear translocation of NF-κB and subsequent downregulation of target genes involved in tumor growth .

Figure 1: NF-κB Pathway Inhibition by EAA

NF-κB Pathway (Illustrative purposes only)

3. Effects on Matrix Metalloproteinases (MMPs)

EAA has been shown to inhibit the expression and activity of MMPs (MMP-1, MMP-2, MMP-3, MMP-9), which are key enzymes involved in extracellular matrix degradation and tumor invasion. ELISA assays indicated that EAA treatment resulted in a significant decrease in MMP secretion in HT1080 cells .

Table 2: MMP Activity Post EAA Treatment

| MMP Type | Control Group (pg/mL) | EAA Treatment (pg/mL) |

|---|---|---|

| MMP-2 | 1500 | 600 |

| MMP-9 | 1800 | 700 |

Anti-Angiogenic Properties

EAA also demonstrates anti-angiogenic activity by inhibiting the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), both critical for angiogenesis in tumors. This inhibition further contributes to its potential as an anti-cancer agent by limiting tumor blood supply .

Case Studies and Research Findings

Recent studies highlight EAA's potential in treating various cancers:

- Study on HT1080 Cells : EAA was shown to effectively inhibit cell migration induced by phorbol myristate acetate (PMA), demonstrating a decrease in migration capacity over time .

- Molecular Docking Studies : Computational analyses suggest that EAA interacts favorably with MMPs at the molecular level, providing insights into its inhibitory mechanisms .

特性

IUPAC Name |

(2S,10S,12S)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23+,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-ZWSUVBHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。